molecular formula C12H17N3S B3000886 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 133894-39-0

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B3000886
CAS No.: 133894-39-0
M. Wt: 235.35
InChI Key: BIQIPEZBYIQBPM-UHFFFAOYSA-N
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Description

This compound (CAS: 133894-39-0) is a thienopyridine derivative with a bicyclic scaffold featuring a tetrahydrothienopyridine core. Its molecular formula is C₁₂H₁₇N₃S, with a molecular weight of 235.35 g/mol . The structure includes a 3-carbonitrile group, a primary amino group at position 2, and four methyl substituents at positions 5,5,7,7, which confer steric bulk and conformational rigidity. It is synthesized via the Gewald reaction, a common method for thiophene annulation . The compound is commercially available (e.g., Catalog Number: 137232) and stored under dry conditions at 2–8°C .

Properties

IUPAC Name

2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQIPEZBYIQBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that the compound has a nitrile group on the thiophene structure, which may interact with its targets and cause changes in their function.

Result of Action

Given the wide range of biological activities exhibited by thienopyridine derivatives, it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the compound should be stored at 4°c and protected from light, suggesting that temperature and light exposure may affect its stability.

Biological Activity

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS No. 133894-40-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C14H22N2O2S
  • Molecular Weight : 282.4 g/mol
  • CAS Number : 133894-40-3

These properties are essential for understanding the compound's behavior in biological systems.

Antimicrobial Activity

Research indicates that 2-amino derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that modifications to the thieno[2,3-c]pyridine structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anticancer Potential

Several studies have investigated the anticancer properties of thieno[2,3-c]pyridine derivatives. For instance, a derivative similar to this compound demonstrated cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interference with the cell cycle and activation of pro-apoptotic proteins .

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. In animal models of neurodegenerative diseases, it showed potential in reducing oxidative stress and inflammation in neuronal cells. This suggests that this compound may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thieno[2,3-c]pyridine derivatives showed that the presence of amino groups significantly enhanced antimicrobial activity compared to non-amino substituted analogs. The minimum inhibitory concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    2-Amino derivative816
    Non-amino derivative3264
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound could reduce cell viability in MCF-7 breast cancer cells by over 50% at concentrations above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1070
    2045
    5025
  • Neuroprotective Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels.
    Treatment GroupROS Level (arbitrary units)
    Control150
    Compound treated80

Comparison with Similar Compounds

2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: 37578-06-6)
  • Molecular Formula : C₉H₁₁N₃S
  • Molecular Weight : 193.27 g/mol
  • Key Differences : A single methyl group at position 6 instead of tetramethyl substitution.
  • Synthesis: Prepared via Gewald reaction using malononitrile and N-methyl-4-piperidone .
  • Properties : Melting point of 185°C, lower molecular weight, and reduced steric hindrance compared to the tetramethyl analog .
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: 24237-37-4)
  • Molecular Formula : C₁₅H₁₅N₃S
  • Key Differences : Benzyl substituent at position 6 introduces aromaticity and increased lipophilicity.
  • Applications : Used in studies targeting CD39 inhibition and P2Y12 receptor modulation due to enhanced binding interactions .
2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
  • Key Differences : Nitro group at the para position of the phenyl ring provides strong electron-withdrawing effects, influencing electronic properties and reactivity .
2-Amino-6-(6-fluoropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile (CAS: 338413-86-8)
  • Key Differences : Fluorine atom enhances metabolic stability and electronegative interactions, relevant for receptor binding .

Functional Group Comparisons

3-Carbonitrile vs. 3-Carboxamide
  • Carbonitrile Derivatives (e.g., target compound): Synthesized directly via Gewald reactions using malononitrile. Lower solubility in water but improved stability .
  • Carboxamide Derivatives (e.g., 7a–b in ): Prepared by amidating 3-carboxylic acids. Higher solubility as hydrochloride salts, advantageous for pharmacological applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 133894-39-0 C₁₂H₁₇N₃S 235.35 5,5,7,7-tetramethyl High steric bulk; stable conformation; used as a synthetic precursor
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 37578-06-6 C₉H₁₁N₃S 193.27 6-methyl Lower molecular weight; MP 185°C; simpler synthesis
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 24237-37-4 C₁₅H₁₅N₃S 269.36 6-benzyl Lipophilic; modulates CD39/P2Y12 receptors
2-Amino-6-(4-nitrophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile N/A C₁₄H₁₂N₄O₂S 300.34 6-(4-nitrophenyl) Electron-withdrawing nitro group; impacts reactivity
2-Amino-6-(6-fluoropyridin-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 338413-86-8 C₁₃H₁₁FN₄S 274.31 6-(6-fluoropyridin-2-yl) Enhanced metabolic stability; GHS irritant

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

Starting MaterialCatalystSolventTime (h)Yield (%)Reference
Thiophene derivativeZnCl₂Ketone (neat)8–1051
Thiouracil + AldehydeNaOAcAcetic anhydride268

Basic: How is the compound’s structure confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on multi-spectroscopic analysis:

  • IR Spectroscopy : The nitrile (-CN) stretch appears near 2,220 cm⁻¹, while NH₂ vibrations are observed at ~3,400–3,200 cm⁻¹ .
  • NMR : The tetrahydrothienopyridine core is confirmed by methyl group signals (δ 1.2–1.4 ppm for CH₃) and aromatic proton splitting patterns (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate the molecular formula .

Advanced: How can reaction yields be optimized for derivatives with bulky substituents?

Methodological Answer:
Bulky substituents (e.g., 2,4,6-trimethylbenzylidene) hinder cyclization due to steric effects. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition .
  • Alternative catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic activation of carbonyl groups .
  • Stepwise synthesis : Isolate intermediates (e.g., Schiff bases) before cyclization to improve purity .

Example : Derivatives with 4-cyanobenzylidene groups achieve 68% yield via stepwise condensation and cyclization in acetic anhydride .

Advanced: How to resolve contradictions in reported spectroscopic data for analogous compounds?

Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Mitigation steps:

  • Standardize solvents : Use DMSO-d₆ or CDCl₃ for NMR consistency .
  • Dynamic NMR studies : Detect tautomeric equilibria (e.g., keto-enol shifts in carbonyl-containing derivatives) .
  • High-resolution MS : Confirm molecular ion integrity to rule out impurities .

Case Study : IR spectra for thiouracil derivatives show NH stretches at 3,423–3,119 cm⁻¹ in KBr pellets, but shifts occur in DMSO due to hydrogen bonding .

Advanced: What computational methods support the design of biologically active derivatives?

Methodological Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., microbial enzymes) using software like AutoDock Vina. Substituent effects (e.g., electron-withdrawing groups on the pyridine ring) are modeled to optimize interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or stability .

Example : Derivatives with 4-substituted phenyl groups show enhanced microbial activity due to improved hydrophobic interactions in docking simulations .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the thienopyridine core?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects : Electron-rich positions (C-2 of thiophene) favor electrophilic attack.
  • Steric hindrance : Methyl groups at C-5 and C-7 direct substitutions to less hindered sites (e.g., C-3 nitrile group) .
  • Directing groups : Amino (-NH₂) groups activate adjacent carbons for functionalization .

Experimental Validation : Halogenation of the core under Friedel-Crafts conditions shows preferential substitution at C-4 over C-6 due to steric shielding by tetramethyl groups .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water or DMF/water mixtures to remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
  • Solvent washing : Hexane removes non-polar impurities from crystalline products .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the NH₂ group .
  • Low-temperature storage : –20°C in amber vials reduces photodegradation .
  • Lyophilization : Convert to stable powders for hygroscopic derivatives .

Advanced: How to design SAR studies for derivatives targeting enzyme inhibition?

Methodological Answer:

  • Core modifications : Introduce substituents (e.g., halogens, methoxy) at C-4 or C-5 to modulate steric/electronic profiles .
  • Bioisosteric replacement : Replace the thiophene ring with furan or pyrrole to assess binding tolerance .
  • Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .

Q. Table 2: Example SAR Data for Analogous Compounds

DerivativeSubstituent (R)IC₅₀ (μM)Reference
4-ChlorophenylCl0.45
4-MethoxyphenylOCH₃1.2

Advanced: How to address low reproducibility in scaled-up syntheses?

Methodological Answer:

  • Process analytical technology (PAT) : Monitor reaction progress via in-situ FTIR or Raman spectroscopy .
  • Quality by Design (QbD) : Optimize critical parameters (e.g., stirring rate, cooling gradients) using DOE (Design of Experiments) .
  • Alternative heating methods : Switch from oil baths to microwave reactors for uniform temperature control .

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